H-89 is a synthetic compound widely used in scientific research as a potent and selective inhibitor of protein kinase A (PKA). [, , , , , , , , , , ] PKA, a serine/threonine-specific protein kinase, plays a central role in various cellular processes, including signal transduction, metabolism, and gene expression. By selectively inhibiting PKA, H-89 serves as a valuable tool for dissecting the role of PKA in a wide range of biological phenomena. [, , , , , , , , , ]
H-89, chemically known as N-(2-[p-bromocinnamylamino]ethyl)-5-isoquinolinesulfonamide, is a potent and selective inhibitor of protein kinase A (PKA). It is widely used in biochemical research to study the role of PKA in various cellular processes. H-89 has a Ki value of 48 nM in cell-free assays, demonstrating its strong selectivity for PKA over other kinases such as protein kinase G (PKG) and protein kinase C (PKC) .
H-89 is classified as a synthetic small molecule and belongs to the isoquinoline sulfonamide family. It is primarily sourced from chemical suppliers specializing in research chemicals, such as APExBIO and MedChemExpress . Its synthesis involves specific chemical reactions that yield the active compound suitable for laboratory use.
The synthesis of H-89 typically involves several key steps:
The solubility of H-89 in dimethyl sulfoxide (DMSO) is greater than 10 mM, making it suitable for various in vitro experiments .
The molecular formula of H-89 is C₁₈H₁₈BrN₃O₂S, with a molecular weight of 404.32 g/mol. Its structure features an isoquinoline core linked to a sulfonamide group via an ethylamine chain. The presence of a bromine atom on the aromatic ring contributes to its biological activity.
H-89 primarily functions by inhibiting PKA activity through competitive inhibition against ATP. In biochemical assays, it has been shown to significantly reduce forskolin-induced phosphorylation of proteins, indicating its effectiveness in modulating PKA-dependent pathways .
Key reactions involving H-89 include:
H-89 exerts its effects primarily by binding to the catalytic subunit of PKA, thereby preventing ATP from binding. This competitive inhibition leads to decreased phosphorylation of target proteins involved in various signaling pathways. Notably, studies have shown that H-89 can also influence other kinases at higher concentrations, including S6K1 and MAPKAP-K1b, though these effects are secondary to its primary action on PKA .
Additional properties relevant to laboratory use include its melting point, which generally falls within a specified range depending on purity.
H-89 is extensively used in various scientific research applications:
H-89 (N-[2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl)isoquinoline-5-sulfonamide) exerts its inhibitory effect on protein kinase A (PKA) through competitive antagonism at the adenosine triphosphate (ATP)-binding site of the catalytic subunit. The molecular structure features three critical elements: (1) an isoquinoline-5-sulfonamide head group that forms hydrogen bonds with key residues in the glycine-rich loop of PKA's catalytic cleft; (2) a hydrophobic linker with E-configured styryl group enhancing hydrophobic pocket interactions; and (3) a terminal 4-bromophenyl group that stabilizes the complex through van der Waals forces with the hinge region. This configuration enables sub-micromolar affinity, with a reported Ki value of 48 nM in cell-free assays [3] [6].
Crystallographic analyses reveal that H-89's bromocinnamyl moiety induces a conformational shift in the ATP-binding pocket, specifically displacing the conserved glutamate residue (Glu121) in the catalytic core. This displacement disrupts magnesium ion coordination essential for phosphotransfer. The sulfonamide nitrogen further stabilizes this inhibited state through water-mediated hydrogen bonding with the backbone amide of Ala70 [7]. Molecular dynamics simulations demonstrate that H-89 binding increases rigidity in the P-loop (residues 48-58), reducing its flexibility by 40% compared to the ATP-bound state and effectively blocking nucleotide access [2].
Table 1: Structural Interactions of H-89 with PKA Catalytic Subunit
H-89 Functional Group | Binding Pocket Residues | Interaction Type | Contribution to Affinity |
---|---|---|---|
Isoquinoline ring | Gly50, Val57 | π-Stacking, Hydrophobic | ΔG = -3.2 kcal/mol |
Sulfonamide | Ala70, Tyr330 | H-bonding, Water-mediated | ΔG = -2.1 kcal/mol |
Styryl linker | Leu49, Leu173 | Hydrophobic packing | ΔG = -1.8 kcal/mol |
4-Bromophenyl | Phe54, Phe327 | Halogen-π, Van der Waals | ΔG = -1.5 kcal/mol |
Despite initial characterization as a PKA-specific inhibitor, comprehensive kinase profiling reveals H-89 exhibits broad-spectrum inhibition of basophilic kinases sharing structural homology in their ATP-binding pockets. Critical data demonstrates IC₅₀ values of 80 nM for S6K1, 120 nM for MSK1, 135 nM for PKA, 270 nM for ROCKII, 2.6 μM for PKBα (Akt), and 2.8 μM for MAPKAP-K1b [2] [6]. This inhibition profile positions H-89 as a moderately selective rather than specific agent, particularly problematic for kinases requiring hydrophobic pocket interactions similar to PKA.
Mass spectrometry-based phosphoproteomic studies in PKA-null cells provide compelling evidence of off-target effects. Following H-89 treatment (10 μM), 263 phosphorylation sites exhibit significant abundance changes despite PKA absence. Sequence motif analysis reveals decreased phosphorylation at sites with arginine at -3/-2 positions (e.g., Arg-X-X-Ser), characteristic of basophilic kinases including RSK, AKT, and AMPK—all inhibited by H-89 at micromolar concentrations [7]. Notably, ROCK-II inhibition (IC₅₀=270 nM) contributes to observed cellular effects including cytoskeletal reorganization and enhanced stem cell clonogenicity, independent of PKA modulation [5] [6].
Table 2: Kinase Inhibition Profile of H-89
Kinase Target | IC₅₀ Value | Structural Basis of Inhibition | Functional Consequence |
---|---|---|---|
PKA (PRKACA) | 135 nM | Competitive ATP displacement, P-loop stabilization | Disrupted CREB phosphorylation |
S6K1 | 80 nM | Hydrophobic pocket occupation in catalytic cleft | Reduced ribosomal protein S6 phosphorylation |
MSK1 | 120 nM | Salt bridge disruption with Glu111 | Impaired histone H3 phosphorylation |
ROCK-II | 270 nM | Dihydroisoquinoline mimicry of fasudil binding | Stress fiber disassembly, membrane blebbing |
PKBα (Akt) | 2.6 μM | Weak interaction with PH domain-regulated cleft | Paradoxical pathway activation in cancer |
MAPKAP-K1b | 2.8 μM | Incomplete occlusion of catalytic site | Reduced HSP27 phosphorylation |
The isoquinolinesulfonamide inhibitor family exhibits divergent mechanisms of action despite structural similarities. Unlike H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) which employs allosteric modulation, H-89 functions primarily through orthosteric competition with ATP. This distinction is evidenced by binding kinetics: H-89 increases PKA's Kₘ for ATP from 18 μM to 162 μM without altering Vₘₐₓ, consistent with competitive inhibition. In contrast, H-7 reduces Vₘₐₓ by 70% while minimally affecting Kₘ, indicating non-competitive behavior [7].
The N-terminal modifications in H-89 confer enhanced specificity over precursor H-8 (N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide). While H-8 inhibits PKA and PKG equipotently (IC₅₀ ≈ 1.2 μM), H-89 shows 30-fold increased potency against PKA (IC₅₀=135 nM) and 10-fold reduced activity against PKG (IC₅₀=0.48 μM) [2] [6]. This differential arises from H-89's extended hydrophobic side chain occupying a selectivity pocket adjacent to PKA's ATP-binding site, sterically incompatible with PKG's narrower cleft.
Functional divergence is exemplified in cellular models: In Caco-2 colon carcinoma cells, 30 μM H-89 induces morphological transformation and growth inhibition, whereas H-8 at equivalent concentrations shows no effect. This discrepancy occurs despite both compounds inhibiting purified PKA, suggesting H-89's cellular actions involve additional kinase targets beyond PKA blockade [4].
H-89 disrupts canonical cAMP/PKA signaling through direct kinase inhibition and compensatory pathway activation. Primary downstream effects include suppression of cAMP-response element binding protein (CREB) phosphorylation at Ser133. In neuronal models, 30 μM H-89 reduces forskolin-induced pCREB by 85%, abolishing CRE-driven transcription [5] [6]. Similarly, H-89 blocks PKA-mediated phosphorylation of:
Paradoxically, H-89 triggers adaptive signaling responses in certain contexts. In Caco-2 cells, H-89 treatment (10-30 μM) activates the PI3K/Akt survival pathway within 2 hours. This Akt phosphorylation is phosphatidylinositol 3-kinase (PI3K)-dependent, as co-treatment with LY294002 (PI3K inhibitor) converts growth arrest into apoptotic cell death [4]. Phosphoproteomic analyses confirm H-89 increases phosphorylation at 198 sites in PKA-intact cells, including Akt substrates like GSK3β-Ser9 and BAD-Ser136, potentially explaining observed cytoprotective effects [7].
Additionally, H-89 modulates ion channel function independent of PKA. At concentrations >10 μM, it directly inhibits voltage-gated potassium currents (Iₜₒ and Iₖ₁) in rat ventricular myocytes, reducing peak current density by 40-60%. This electrophysiological effect involves altered channel gating kinetics rather than phosphorylation changes, complicating interpretation of cardiac studies [2].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3